1-(4-Ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-ETHOXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl bromide, dimethyl sulfate, and pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-ETHOXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethyl bromide, dimethyl sulfate, pyridine derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-(4-ETHOXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-ETHOXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
- 1-(4-METHOXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
- 1-(4-HYDROXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
Uniqueness: 1-(4-ETHOXYPHENYL)-6,7-DIMETHYL-2-(5-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets .
Properties
Molecular Formula |
C27H24N2O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-6,7-dimethyl-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24N2O4/c1-5-32-19-9-7-18(8-10-19)24-23-25(30)20-12-16(3)17(4)13-21(20)33-26(23)27(31)29(24)22-11-6-15(2)14-28-22/h6-14,24H,5H2,1-4H3 |
InChI Key |
MSDIWRQNIGBXAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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